molecular formula C19H21FN2OS B2689507 2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone CAS No. 1421449-90-2

2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone

Cat. No.: B2689507
CAS No.: 1421449-90-2
M. Wt: 344.45
InChI Key: GRWYCKXPSLUILD-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 4-position with a pyridin-2-ylthio methyl group and a 4-fluorophenylacetyl moiety. The pyridin-2-ylthio group introduces sulfur-based electronic effects, while the 4-fluorophenyl group enhances lipophilicity and metabolic stability, common in bioactive molecules . Its synthesis likely involves coupling reactions similar to those described for analogs (e.g., HOBt/TBTU-mediated amidation) .

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2OS/c20-17-6-4-15(5-7-17)13-19(23)22-11-8-16(9-12-22)14-24-18-3-1-2-10-21-18/h1-7,10,16H,8-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWYCKXPSLUILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)C(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorobenzaldehyde with piperidine to form an intermediate, which is then reacted with pyridine-2-thiol in the presence of a suitable catalyst to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems for monitoring and controlling the reaction conditions can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name/Identifier Core Structure Key Substituents Functional Impact References
Target Compound Piperidine 4-((Pyridin-2-ylthio)methyl), 4-fluorophenyl Thioether enhances π-stacking; fluorine improves bioavailability
MTX-Cmpd1.1 (S15) Piperidine tert-Butyl carboxylate, pyridin-4-yl tert-Butyl increases steric bulk; pyridine alters electronic profile
2-(4-Fluorophenyl)-1-{4-[(1-methylindole-2-carbonyl)piperazin-1-yl}ethanone Piperazine 1-Methylindole-2-carbonyl Indole moiety may enhance receptor affinity but reduce solubility
MK47 (RTC536) Piperazine 4-(Trifluoromethyl)phenyl, thiophen-2-yl Trifluoromethyl improves metabolic stability; thiophene modifies electronic effects
1-[4-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-(3-methylphenyl)ethanone Piperidine 3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl Oxadiazole increases metabolic stability; methylphenyl adds hydrophobicity
Risperidone Impurity 19 Piperidine 2,4-Difluorobenzoyl Difluoro substitution alters receptor selectivity compared to mono-fluoro

Physicochemical and Pharmacokinetic Properties

  • LogP and Solubility : The target compound’s pyridin-2-ylthio group likely increases logP compared to oxadiazole-containing analogs (e.g., : predicted density 1.218 g/cm³), but reduces aqueous solubility . Fluorine substituents generally enhance membrane permeability .
  • Metabolic Stability : Thioether groups (target compound) are prone to oxidation, whereas oxadiazoles () and trifluoromethyl groups (MK47) resist metabolic degradation .

Biological Activity

2-(4-Fluorophenyl)-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)ethanone, also known by its CAS number 1421450-48-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H21FN2OS2C_{19}H_{21}FN_{2}OS_{2}, with a molecular weight of 376.5 g/mol. The structure features a fluorophenyl group and a piperidine ring, which are common in many biologically active compounds.

PropertyValue
Molecular FormulaC₁₉H₂₁FN₂OS₂
Molecular Weight376.5 g/mol
CAS Number1421450-48-7

Synthesis

The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-fluorobenzaldehyde with piperidine to form an intermediate. This intermediate is subsequently reacted with pyridine-2-thiol in the presence of a catalyst. The reaction conditions are crucial for achieving high yields and purity.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures can inhibit cancer cell proliferation. The presence of the fluorine atom enhances the compound's stability and lipophilicity, potentially increasing its efficacy against various cancer cell lines .
  • Anticonvulsant Effects : Analogous compounds have demonstrated anticonvulsant activity, which could be attributed to their ability to modulate neurotransmitter systems .
  • Antimicrobial Activity : Some derivatives have shown promising antibacterial effects, suggesting that this compound may also possess similar properties.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including receptors and enzymes involved in various biochemical pathways. The exact mechanisms remain under investigation but may involve modulation of signaling pathways related to inflammation and cell growth.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antitumor Efficacy : A study on thiazole-bearing molecules highlighted the importance of structural modifications for enhancing anticancer effects. The findings suggest that similar modifications in this compound could lead to improved antitumor activity .
  • Neuropharmacological Studies : Research into piperazine derivatives indicates that modifications such as those found in this compound could yield significant anticonvulsant properties, warranting further exploration in preclinical models .
  • Antimicrobial Studies : Investigations into phenylthiazole derivatives demonstrated notable antibacterial activity, which may provide insights into the potential antimicrobial effects of this compound .

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